Welcome to the BenchChem Online Store!
molecular formula C6H10N2O3 B8350921 Methyl 3-methyl-2-oxo-4-imidazolidinecarboxylate

Methyl 3-methyl-2-oxo-4-imidazolidinecarboxylate

Cat. No. B8350921
M. Wt: 158.16 g/mol
InChI Key: KMEKWEJDCLQCGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07932282B2

Procedure details

A solution of 5-methyl 1-(phenylmethyl)2-oxo-1,5-imidazolidinedicarboxylate (5 g, 18 mmol) (prepared as described in step (i) of Example 1, starting from (4S)-2-oxo-3-{[(phenylmethyl)oxy]carbonyl}-4-imidazolidinecarboxylic acid) in dimethylformamide (27 ml) was added dropwise to a suspension of sodium hydride (60% in oil, 0.72 g, 18 mmol) in dimethylformamide (45 ml) at 0° C. under an argon atmosphere. The cooling bath was removed and the mixture stirred under argon for 1 hr then treated with methyl iodide (5.6 ml). The mixture was stirred at 22° C. for a further 18 hrs and then reduced in vacuo to give a residue which was partitioned between ethyl acetate (250 ml) and brine (75 ml). The organic layer was separated, using a hydrophobic frit, and then reduced in vacuo to give an orange oil. The oil was purified flash-silica gel column chromatography, eluting with 30% ethyl acetate in hexanes (3 column volumes) and then with a 30-70% gradient of ethyl acetate in hexanes (10 column volumes), to give 4-methyl 1-(phenylmethyl)3-methyl-2-oxo-1,4-imidazolidinedicarboxylate (3.65 g) as a colourless oil. (ii) 4-Methyl 1-(phenylmethyl)3-methyl-2-oxo-1,4-imidazolidinedicarboxylate (3.65 g, 12.5 mmol) was dissolved in methanol (300 ml) and hydrogenated in the presence of 10% palladium on carbon (0.5 g). The mixture was stirred for 18 hrs at 22° C., then filtered and reduced in vacuo to give methyl 3-methyl-2-oxo-4-imidazolidinecarboxylate (1.90 g) as a white solid which was used in the next step without further purification. (iii) Methyl 3-methyl-2-oxo-4-imidazolidinecarboxylate (0.150 g, 0.948 mmol) was dissolved in a 3:2 mixture of tetrahydrofuran and water respectively (2.5 ml) and cooled to 0° C. The mixture was then treated with lithium hydroxide (0.068 g, 2.84 mmol) and stirred with ice/water cooling for a further 5 hrs. The mixture was acidified to pH1 by addition of 2N hydrochloric acid (3 ml) and the resulting mixture was then reduced in vacuo to give 3-methyl-2-oxo-4-imidazolidinecarboxylic acid as a white solid (0.260 g) which was used without any further purification.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.068 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]([C:7]([O:9]C)=[O:8])[CH2:5][NH:4][C:3]1=[O:11].[OH-].[Li+].Cl>O1CCCC1.O>[CH3:1][N:2]1[CH:6]([C:7]([OH:9])=[O:8])[CH2:5][NH:4][C:3]1=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
CN1C(NCC1C(=O)OC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.068 g
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
3 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Name
Type
product
Smiles
CN1C(NCC1C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g
YIELD: CALCULATEDPERCENTYIELD 190.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.